3,3-Dimethylpyrrolidine-2,5-dione

Description

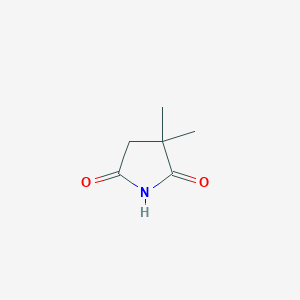

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQHRYVXOWBSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280068 | |

| Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-29-4 | |

| Record name | 3437-29-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethylsuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethylpyrrolidine-2,5-dione: Chemical Properties, Structure, and Therapeutic Potential

Introduction

The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of a specific derivative, 3,3-Dimethylpyrrolidine-2,5-dione (also known as 3,3-dimethylsuccinimide), a compound of significant interest for researchers, scientists, and professionals in drug development. While extensive data exists for the broader succinimide class, this document consolidates the known information on the 3,3-dimethyl substituted variant and provides expert insights into its chemical characteristics and potential applications.

Chemical Properties and Molecular Structure

This compound possesses a central five-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 5. The key feature of this molecule is the gem-dimethyl substitution at the C3 position.

Physicochemical Properties

While specific experimental data for the melting point, boiling point, and solubility of this compound are not widely reported in readily accessible literature, we can infer its properties based on related succinimide structures. The parent compound, succinimide, is a white solid with a melting point of 123-125 °C and is soluble in water and ethanol.[3] The introduction of two methyl groups at the C3 position is expected to influence these properties.

| Property | Value | Source/Comment |

| CAS Number | 3437-29-4 | [4] |

| Molecular Formula | C₆H₉NO₂ | [5] |

| Molecular Weight | 127.14 g/mol | [5] |

| IUPAC Name | This compound | |

| Synonyms | 3,3-dimethylsuccinimide | |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds. |

| Melting Point | Not experimentally determined in searched literature. | |

| Boiling Point | Not experimentally determined in searched literature. | |

| Solubility | Expected to have moderate solubility in polar organic solvents. | Inferred from structural similarity to other succinimides. |

Structural Analysis

The five-membered ring of succinimide derivatives is nearly planar.[6] The presence of the gem-dimethyl group at the C3 position introduces steric bulk, which can influence the conformation of the ring and how the molecule interacts with biological targets. The two carbonyl groups are key features for hydrogen bonding and other intermolecular interactions.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted):

-

-CH₃ (gem-dimethyl): A singlet integrating to 6 protons. The chemical shift would likely be in the range of 1.2-1.5 ppm.

-

-CH₂-: A singlet integrating to 2 protons, corresponding to the methylene group at the C4 position. This peak is expected to appear around 2.7-2.9 ppm, similar to the methylene protons in succinimide itself.[7]

-

-NH-: A broad singlet for the imide proton, the chemical shift of which would be concentration and solvent-dependent, but likely in the range of 8-11 ppm.

¹³C NMR Spectroscopy (Predicted):

-

-C=O (imide carbonyls): Two signals in the downfield region, typically around 175-180 ppm.

-

C(CH₃)₂ (quaternary carbon): A signal for the C3 carbon, expected in the range of 35-45 ppm.

-

-CH₂- (methylene carbon): A signal for the C4 carbon, likely around 30-40 ppm.

-

-CH₃ (methyl carbons): A signal for the two equivalent methyl carbons, expected in the range of 20-30 ppm.

Infrared (IR) Spectroscopy (Expected): The IR spectrum would be dominated by the characteristic vibrations of the succinimide ring.

-

N-H stretch: A broad band around 3200 cm⁻¹.

-

C=O stretch (asymmetric and symmetric): Two strong absorption bands in the region of 1700-1800 cm⁻¹. For succinimide itself, these appear around 1716 cm⁻¹ and 1791 cm⁻¹.[2]

-

C-N stretch: Bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (Expected Fragmentation): Upon electron ionization, the molecular ion peak [M]⁺ at m/z = 127 would be expected. Common fragmentation pathways for cyclic imides involve the loss of CO, as well as cleavage of the ring. The gem-dimethyl group could lead to the loss of a methyl radical (CH₃•) resulting in a fragment at m/z = 112, or the loss of an ethyl group.

Synthesis of this compound

The synthesis of succinimides is well-established, with common methods involving the reaction of a corresponding succinic anhydride or succinic acid with ammonia or a primary amine.[8] A plausible and efficient synthesis of this compound would involve the reaction of 3,3-dimethylsuccinic anhydride with a source of ammonia, such as urea.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 3,3-dimethylsuccinic anhydride and urea.

Materials:

-

3,3-Dimethylsuccinic anhydride

-

Urea

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine 3,3-dimethylsuccinic anhydride (1.0 equivalent) and urea (1.1 equivalents).

-

Heat the mixture with stirring to 180-200 °C. The reaction mixture will melt and effervescence (evolution of CO₂ and NH₃) will be observed.

-

Maintain the temperature for 1-2 hours, or until the effervescence ceases.

-

Allow the reaction mixture to cool to room temperature, at which point it should solidify.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS).

Self-Validation: The purity of the synthesized compound can be validated by a sharp melting point and by comparing the obtained spectroscopic data with the predicted values. The absence of starting material peaks in the spectra will confirm the completion of the reaction.

Reactivity and Chemical Transformations

The succinimide ring in this compound offers several sites for chemical modification, making it a versatile scaffold for the synthesis of new derivatives.

-

N-Substitution: The imide proton is acidic (pKa ≈ 9.5 for succinimide) and can be deprotonated with a suitable base.[9] The resulting anion is a good nucleophile and can react with various electrophiles to generate N-substituted derivatives. This is a common strategy to modulate the pharmacological properties of succinimides.

-

Reactions at the Carbonyl Groups: The carbonyl groups can undergo reactions typical of ketones and amides, although they are generally less reactive due to delocalization of the nitrogen lone pair.

-

Alpha-Carbon Chemistry: While the C3 position is fully substituted in this case, the C4 methylene protons are weakly acidic and can potentially be involved in condensation reactions under strong basic conditions.

Applications in Drug Development and Biological Activity

The succinimide core is a well-established pharmacophore, particularly in the field of central nervous system (CNS) disorders. The biological activity of succinimide derivatives is highly dependent on the nature and position of substituents on the ring.

Anticonvulsant Potential

The primary mechanism of action for many succinimide anticonvulsants is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[2] These channels are implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures.

Caption: Mechanism of action of succinimide anticonvulsants.

Studies on various 3-substituted and 3,3-disubstituted succinimides have shown that small alkyl groups at the C3 position are often optimal for anti-absence seizure activity.[2] Therefore, it is highly probable that this compound exhibits anticonvulsant properties. Further preclinical evaluation in models such as the pentylenetetrazol (scPTZ) induced seizure model would be necessary to confirm this.

Anticancer and Other Activities

Beyond their anticonvulsant effects, succinimide derivatives have been investigated for a wide range of other biological activities, including:

-

Anticancer Activity: Several studies have reported the cytotoxic effects of novel succinimide derivatives against various cancer cell lines.[10] The mechanism of action can vary but may involve the induction of apoptosis.

-

Anti-inflammatory Activity: Some pyrrolidine-2,5-dione derivatives have shown potential as anti-inflammatory agents.

-

Antimicrobial Activity: The succinimide scaffold has also been explored for the development of new antimicrobial agents.[11]

The specific biological profile of this compound in these therapeutic areas remains to be fully elucidated and presents a promising avenue for future research.

Conclusion

This compound is a structurally simple yet intriguing molecule with significant potential for drug discovery and development. While specific experimental data for this compound is somewhat limited in the public domain, its chemical properties and biological activities can be reasonably inferred from the extensive knowledge base of the succinimide class of compounds. Its straightforward synthesis and the versatility of the succinimide scaffold for chemical modification make it an attractive starting point for the design of new therapeutic agents, particularly in the realm of anticonvulsants and potentially in oncology and infectious diseases. Further experimental investigation into the precise physicochemical properties, spectroscopic characterization, and pharmacological profile of this compound is warranted to fully unlock its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mjcce.org.mk [mjcce.org.mk]

- 10. pharmacy180.com [pharmacy180.com]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 3,3-Dimethylpyrrolidine-2,5-dione: An In-depth Technical Guide

Preamble: Navigating Spectroscopic Data in the Absence of a Complete Public Record

In the landscape of chemical research and drug development, the comprehensive spectroscopic characterization of a molecule is fundamental to its structural elucidation and the confirmation of its identity. This technical guide is dedicated to the spectroscopic profile of 3,3-dimethylpyrrolidine-2,5-dione (also known as 3,3-dimethylsuccinimide), a molecule of interest in synthetic and medicinal chemistry.

Therefore, this guide will adopt a scientifically rigorous approach rooted in expert analysis and analogy to closely related, well-characterized molecules. We will leverage the extensive spectroscopic data available for the parent compound, pyrrolidine-2,5-dione (succinimide), and other alkyl-substituted analogs to predict, interpret, and present a comprehensive spectroscopic profile of this compound. This methodology, grounded in the foundational principles of spectroscopic interpretation, provides a robust framework for researchers working with this compound.

Molecular Structure and its Spectroscopic Implications

This compound possesses a five-membered lactam ring with two carbonyl groups and a quaternary carbon at the 3-position bearing two methyl groups. This seemingly simple structure gives rise to a distinct spectroscopic fingerprint. The symmetry of the molecule, the presence of different types of protons and carbons, and the functionalities present will be the key determinants of its spectral characteristics.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will predict the key features of its ¹H and ¹³C NMR spectra based on established chemical shift theory and data from analogous compounds.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | N-H |

| ~2.7 | s | 2H | -CH₂- |

| ~1.4 | s | 6H | -C(CH₃)₂ |

Interpretation and Rationale:

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and solvent, but is anticipated to be significantly downfield.

-

Methylene Protons (-CH₂-): The two protons on the C4 carbon are chemically equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet. Their proximity to the electron-withdrawing carbonyl group at C5 will shift them downfield to the region of approximately 2.7 ppm.

-

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups at the C3 position are also chemically equivalent and will give rise to a single, sharp singlet. Being attached to a quaternary carbon, they will be relatively upfield, around 1.4 ppm.

Experimental Protocol (General for Succinimide Analogs):

-

Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=O (C2 and C5) |

| ~45 | -C (CH₃)₂ (C3) |

| ~35 | -C H₂- (C4) |

| ~25 | -C(C H₃)₂ |

Interpretation and Rationale:

-

Carbonyl Carbons (C2 and C5): The two carbonyl carbons are chemically equivalent and will appear as a single resonance far downfield, around 180 ppm, due to the strong deshielding effect of the oxygen atom.

-

Quaternary Carbon (C3): The quaternary carbon at the 3-position will be observed in the aliphatic region, estimated to be around 45 ppm.

-

Methylene Carbon (C4): The methylene carbon, being adjacent to a carbonyl group, will be deshielded and is predicted to resonate at approximately 35 ppm.

-

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the upfield region, around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~1770 | Strong | C=O Stretch (Asymmetric) |

| ~1700 | Strong | C=O Stretch (Symmetric) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

Interpretation and Rationale:

The most characteristic feature will be the two strong carbonyl stretching bands. In cyclic imides, the carbonyl absorptions are split into two bands: an asymmetric and a symmetric stretch. The N-H stretching vibration will appear as a broad band due to hydrogen bonding. The C-H stretching of the methyl and methylene groups will be observed in their typical region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 127.14 (corresponding to the molecular formula C₆H₉NO₂)

-

Key Fragments:

-

m/z = 112: Loss of a methyl group (•CH₃)

-

m/z = 84: Loss of a carbonyl group (CO) from the [M-CH₃]⁺ fragment

-

m/z = 56: Further fragmentation

-

Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound based on sound scientific principles and data from analogous compounds. The predicted data serves as a strong starting point for researchers in the synthesis, characterization, and application of this molecule.

It is our hope that this guide will not only aid in the immediate research needs but also encourage the scientific community to publish a complete experimental dataset for this compound, which would be a valuable addition to the collective chemical knowledge base.

An In-Depth Technical Guide to 3,3-Dimethylpyrrolidine-2,5-dione: Synthesis, Safety, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione, or succinimide, moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its rigid, five-membered ring structure provides a robust framework for introducing diverse substituents, enabling fine-tuning of steric and electronic properties to achieve specific pharmacological activities. Derivatives of this scaffold have demonstrated a wide therapeutic window, exhibiting anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] This guide focuses on a specific, yet underexplored, member of this family: 3,3-Dimethylpyrrolidine-2,5-dione (CAS Number: 3437-29-4) . While extensive research exists for the broader class, this document serves as a foundational technical resource for researchers initiating studies on this particular gem-dimethyl substituted analogue, providing essential data, a plausible synthesis protocol, and a discussion of its potential within the wider context of drug discovery.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of a compound is fundamental for any research endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value |

| CAS Number | 3437-29-4 |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Synonyms | 3,3-dimethylsuccinimide |

| Appearance | Solid |

| Boiling Point | 252.2 °C at 760 mmHg |

| Density | 1.094 g/cm³ |

Safety and Handling

Proper handling of any chemical reagent is paramount to ensure laboratory safety. The following information is compiled from available safety data sheets for the compound and related structures.

GHS Hazard Information

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage conditions are often between 2-8°C under an inert atmosphere.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.

Synthesis Protocol: A Literature-Informed Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust protocol can be derived from established methods for creating succinimide rings.[5] The most direct pathway involves the cyclization of the corresponding dicarboxylic acid anhydride with a nitrogen source, such as urea or ammonia. The following protocol describes the synthesis from 2,2-dimethylsuccinic anhydride.

Diagram of Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

Objective: To synthesize this compound via the fusion of 2,2-dimethylsuccinic anhydride with urea.

Materials:

-

2,2-Dimethylsuccinic anhydride

-

Urea (reagent grade)

-

Deionized water

-

Activated charcoal (optional)

Equipment:

-

Round-bottom flask or beaker

-

Heating mantle or oil bath with thermometer

-

Stir bar or overhead stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a clean, dry beaker or flask, thoroughly mix 1 mole-equivalent of 2,2-dimethylsuccinic anhydride with 1.1 mole-equivalents of urea.

-

Fusion Reaction: Gently heat the mixture using an oil bath or heating mantle to approximately 150-160°C. The mixture will melt and begin to evolve ammonia and carbon dioxide gas. Causality Note: Heating provides the activation energy for the nucleophilic attack of ammonia (generated from urea decomposition) on the anhydride carbonyls, followed by intramolecular cyclization and dehydration to form the imide ring.

-

Reaction Monitoring: Maintain the temperature and continue heating for 30-60 minutes, or until the gas evolution ceases. The reaction can be monitored by thin-layer chromatography (TLC) if a suitable solvent system is developed.

-

Work-up and Purification: a. Allow the reaction mixture to cool until it solidifies. b. Add a sufficient amount of hot deionized water to dissolve the crude product completely. c. (Optional) If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before proceeding. d. Perform a hot filtration to remove any insoluble impurities. e. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. f. Collect the crystalline product by vacuum filtration using a Buchner funnel. g. Wash the crystals with a small amount of cold water. h. Dry the product under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Biological Activity and Therapeutic Potential (Contextual)

While direct biological studies on this compound are sparse, the extensive research on its structural analogues provides a strong rationale for its investigation in several therapeutic areas.

Diagram of Potential Biological Targets

Caption: Known biological targets of the pyrrolidine-2,5-dione scaffold.

-

Anticonvulsant and Antinociceptive Activity: Many antiseizure drugs are based on the succinimide core. Their mechanism often involves the modulation of neuronal voltage-gated sodium and calcium channels, which reduces neuronal excitability.[6] Derivatives have shown potent activity in animal models of both tonic-clonic and focal seizures, as well as in models of tonic and neuropathic pain.[7][8] The gem-dimethyl substitution at the 3-position of the core could influence the steric fit into the binding pockets of these channels, potentially altering potency and selectivity.

-

Anti-inflammatory Potential: Certain pyrrolidine-2,5-dione derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] This suggests a potential application in developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Applications: The scaffold has been used to develop inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[10] By inhibiting IDO1, these compounds can help restore the immune system's ability to recognize and attack cancer cells.

The introduction of 3,3-dimethyl groups is a common strategy in medicinal chemistry to introduce metabolic stability or to probe steric requirements of a binding site. Therefore, this compound represents a valuable, albeit uncharacterized, probe molecule for these well-established biological targets.

Conclusion and Future Directions

This compound is a structurally simple derivative of a highly significant heterocyclic scaffold. While it remains largely unexplored in the scientific literature, its relationship to a plethora of pharmacologically active compounds provides a compelling basis for its synthesis and biological evaluation. This guide provides the essential CAS number, safety data, and a detailed, practical synthesis protocol to empower researchers to begin investigating this compound. Future studies should focus on confirming its activity against known succinimide targets—such as ion channels and inflammatory enzymes—and exploring its potential as a building block for more complex, novel therapeutic agents.

References

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 4,4-dimethyl-5,5-di(1-methylethyl)-2,3,4,5-tetrahydro-1 H-dipyrrolo[3,4-d:2,1-f][1,2]azasiline-1,3-dione and other pyrrolediones as new antibacterial active agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A new nonpeptidic inhibitor of 14-3-3 induces apoptotic cell death in chronic myeloid leukemia sensitive or resistant to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]

The Diverse Biological Landscape of 3,3-Dimethylpyrrolidine-2,5-dione and its Analogs: A Technical Guide for Drug Discovery

Foreword

The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, celebrated for its structural simplicity yet profound biological versatility. From its established role in managing epileptic seizures to emerging applications in oncology and infectious diseases, this privileged scaffold continues to be a fertile ground for drug discovery. This technical guide provides an in-depth exploration of the biological activities of 3,3-dimethylpyrrolidine-2,5-dione and its extensive family of analogs. We will dissect the structure-activity relationships that govern their diverse pharmacological profiles, detail the experimental methodologies crucial for their evaluation, and illuminate the mechanistic underpinnings of their actions. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic innovation.

The Anticonvulsant Profile: A Classic Tale of Ion Channel Modulation

The most well-documented biological activity of pyrrolidine-2,5-dione analogs is their efficacy as anticonvulsant agents, particularly in the treatment of absence (petit mal) seizures.[1] The therapeutic success of drugs like ethosuximide, which features a 3-ethyl-3-methyl substitution, has cemented the importance of this chemical class in neurology.

Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action for the anticonvulsant effects of succinimides is the selective blockade of low-voltage-activated T-type calcium channels, specifically the CaV3.1 subtype, in thalamic neurons.[1] These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges observed on an electroencephalogram (EEG) during absence seizures.[1] By inhibiting these channels, succinimide derivatives dampen the oscillatory activity within thalamocortical circuits, thereby preventing the onset of seizures.

Caption: Inhibition of T-type calcium channels by succinimide analogs.

Structure-Activity Relationships (SAR) for Anticonvulsant Activity

The anticonvulsant potency of succinimide derivatives is finely tuned by substitutions on the pyrrolidine-2,5-dione ring.[1]

-

C-3 Position: This is the most critical position for activity. Small, dual alkyl substitutions, such as the ethyl and methyl groups in ethosuximide, are optimal for anti-absence seizure activity.[1] Lipophilic and electron-withdrawing substituents on a phenyl ring at this position have also shown to be effective.[2]

-

N-1 Position: The imide nitrogen is crucial for activity, acting as a hydrogen bond donor.[3]

-

C-2 Position: Introduction of substituents at this position, such as benzyl groups, has been explored, with some analogs showing activity against both pentylenetetrazol (scMet) and maximal electroshock (MES) induced seizures.[2]

| Compound/Analog Class | Key Structural Feature | Biological Activity | Reference |

| Ethosuximide | 3-ethyl-3-methyl substitution | First-line therapy for absence seizures | [1] |

| (R,S)-N-benzyl-2-(methanesulfamido)succinimide | N-benzyl and 2-methanesulfamido substitution | Active against electroshock- and pentylenetetrazol-induced seizures | [4] |

| 2-benzylsuccinimides with lipophilic, electron-withdrawing phenyl substituents | Effective in controlling MES and scMet induced seizures | [2] |

Experimental Protocol: Evaluation of Anticonvulsant Activity

The primary screening of novel succinimide analogs for anticonvulsant activity typically involves rodent models of induced seizures.

1.3.1. Maximal Electroshock (MES) Test

-

Animal Model: Male mice are commonly used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure.

-

Endpoint: The ability of the compound to prevent the hind limb tonic extensor component of the seizure is recorded as the endpoint.

-

Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated.

1.3.2. Subcutaneous Pentylenetetrazol (scPTZ) Test

-

Animal Model: Male mice are typically used.

-

Compound Administration: The test compound is administered i.p. at various doses.

-

Induction of Seizure: A convulsant dose of pentylenetetrazol is injected subcutaneously to induce clonic seizures.

-

Endpoint: The absence of a clonic seizure for a defined period (e.g., 5 seconds) within a 30-minute observation window is considered protection.

-

Data Analysis: The ED50 is determined.

Broadening the Horizon: Beyond Anticonvulsant Activity

While the anticonvulsant properties of the succinimide scaffold are well-established, research has unveiled a much broader spectrum of biological activities, positioning these compounds as promising leads in various therapeutic areas.

Anti-inflammatory Properties

Recent studies have highlighted the potential of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents.[5][6] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5]

-

Mechanism: Certain N-substituted pyrrolidine-2,5-dione derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable profile for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[5]

-

SAR: The nature of the substituent on the nitrogen atom plays a significant role in determining the anti-inflammatory potency and COX selectivity.

Caption: Dual inhibition of COX and LOX pathways by succinimide analogs.

Antimicrobial and Antifungal Activity

The pyrrolidine-2,5-dione scaffold has emerged as a promising framework for the development of novel antimicrobial agents.[7][8]

-

Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[8][9][10] The introduction of specific functional groups, such as an azo group, can enhance antibacterial efficacy.[7]

-

Antifungal Activity: Certain analogs have demonstrated good minimum inhibitory concentration (MIC) values against fungal pathogens like Candida albicans.[8]

Anticancer and Antitumor Potential

The antiproliferative properties of succinimide derivatives are a growing area of interest.

-

IDO1 Inhibition: Some derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in tumor immune evasion.[11][12] By inhibiting IDO1, these compounds can potentially restore anti-tumor immunity.

-

Cytotoxicity: Several analogs have exhibited potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[8]

Diverse Enzyme and Receptor Interactions

The versatility of the succinimide core allows for its interaction with a wide array of biological targets:

-

Carbonic Anhydrase Inhibition: 3,4-dihydroxypyrrolidine-2,5-dione derivatives have shown inhibitory activity against human carbonic anhydrase isozymes I and II.[13]

-

Dihydrofolate Reductase (DHFR) Inhibition: Novel pyrrolidine-derived thiosemicarbazones have been synthesized and evaluated as DHFR inhibitors, a key target in cancer and microbial chemotherapy.[14]

-

Serotonin 5-HT1A Receptor Affinity: Certain 3-substituted pyrrolidine-2,5-diones have demonstrated moderate to high affinity for the 5-HT1A receptor, suggesting potential applications in neuropsychiatric disorders.[15]

-

CCR5 Receptor Antagonism: 1,3,3,4-tetrasubstituted pyrrolidine derivatives have been developed as potent and orally bioavailable antagonists of the CCR5 receptor, a crucial co-receptor for HIV entry into host cells.[16]

Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich and diverse chemical space for drug discovery. While the anticonvulsant properties are well-characterized, the expanding repertoire of biological activities underscores the immense potential of this structural motif. Future research should focus on:

-

Rational Design: Leveraging computational modeling and a deeper understanding of SAR to design next-generation analogs with enhanced potency and selectivity for novel targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the diverse biological effects of these compounds.

-

Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. 3-Methylpyrrolidine-2,5-dione|CAS 5615-90-7 [benchchem.com]

- 12. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]

- 13. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of a new model of arylpiperazines. 4. 1-[omega-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene) - 2, 5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. Discovery of a potent and orally bioavailable anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethylpyrrolidine-2,5-dione: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylpyrrolidine-2,5-dione, a substituted succinimide with emerging interest in medicinal chemistry. While the historical discovery of this specific molecule is not extensively documented, its structural class, the succinimides, has a rich history in the development of anticonvulsant therapies. This document details the synthetic routes to this compound, its physicochemical and spectroscopic properties, and explores its potential as a scaffold for the development of novel therapeutics, particularly for central nervous system disorders. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction and Historical Context

The pyrrolidine-2,5-dione (succinimide) ring system is a well-established pharmacophore, most notably recognized for its presence in several anticonvulsant drugs.[1] The development of succinimide-based therapeutics dates back to the mid-20th century, with ethosuximide, phensuximide, and methsuximide becoming key treatments for absence seizures.[1] The primary mechanism of action for these drugs is the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[1]

While the history of the parent succinimide structure is well-documented, the specific discovery of this compound is less clear in the historical scientific literature. Its synthesis is a logical extension of the established chemistry for creating substituted succinimides. The presence of the gem-dimethyl group at the C-3 position is a key structural feature that influences the molecule's conformation and potential biological activity. This guide will delve into the synthesis, characterization, and known biological relevance of this specific derivative.

Synthesis of this compound

The most direct and common method for the synthesis of this compound involves the reaction of 3,3-dimethylsuccinic anhydride with ammonia or a source of ammonia. This reaction proceeds through a nucleophilic acyl substitution mechanism.

General Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process, often performed in a single pot:

-

Ring-opening of the anhydride: Ammonia attacks one of the carbonyl carbons of 3,3-dimethylsuccinic anhydride, leading to the formation of the corresponding amic acid intermediate.

-

Intramolecular cyclization: Subsequent heating of the amic acid induces dehydration and intramolecular cyclization to form the stable five-membered succinimide ring.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3,3-Dimethylsuccinic anhydride

-

Aqueous ammonia (28-30%)

-

Heating mantle or oil bath

-

Round-bottom flask

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, place 1 mole equivalent of 3,3-dimethylsuccinic anhydride.

-

Slowly add 2 mole equivalents of concentrated aqueous ammonia with stirring. The reaction is exothermic and may require cooling to control the temperature.

-

Once the initial reaction subsides, fit the flask with a reflux condenser and heat the mixture gently.

-

Continue heating to distill off water and excess ammonia. The temperature of the reaction mixture will rise as the water is removed.

-

After the bulk of the water has been removed, increase the temperature to induce cyclization of the intermediate amic acid. This is typically carried out at a temperature above 150 °C.

-

Continue heating until no more water distills over.

-

Allow the reaction mixture to cool. The crude this compound will solidify upon cooling.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or water, to obtain the purified product.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification and for understanding its behavior in various applications.

Physicochemical Properties

| Property | Value |

| CAS Number | 3437-29-4 |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 119-121 °C (lit.) |

| Boiling Point | Not readily available |

| Solubility | Soluble in water, ethanol, and other polar organic solvents |

Spectroscopic Data

The following are the expected spectroscopic data for this compound based on its structure and data from similar compounds.

3.2.1. 1H NMR Spectroscopy

-

Proton Environment: The molecule has two key proton environments: the two equivalent methyl groups and the methylene group in the ring. The N-H proton will also be present.

-

Expected Chemical Shifts (in CDCl₃):

-

-CH₃ (s, 6H): ~1.3 ppm. The two methyl groups are equivalent and will appear as a singlet.

-

-CH₂- (s, 2H): ~2.7 ppm. The two protons on the C4 carbon are equivalent and will appear as a singlet.

-

-NH- (br s, 1H): Variable, typically in the range of 7-9 ppm. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

3.2.2. 13C NMR Spectroscopy

-

Carbon Environments: There are four distinct carbon environments in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

-C(CH₃)₂: ~35 ppm (Quaternary carbon).

-

-CH₃: ~25 ppm.

-

-CH₂-: ~40 ppm.

-

-C=O: ~180 ppm (Carbonyl carbons). The two carbonyl carbons may have slightly different chemical shifts but are often observed as a single peak or two very close peaks.

-

3.2.3. Infrared (IR) Spectroscopy

-

Key Functional Groups: The molecule contains N-H, C-H, and C=O bonds.

-

Expected Absorption Bands:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹.

-

C-H stretch (sp³): Sharp absorptions just below 3000 cm⁻¹.

-

C=O stretch (imide): Two strong absorptions characteristic of a cyclic imide, typically around 1700 cm⁻¹ and 1770 cm⁻¹. The two bands arise from symmetric and asymmetric stretching of the two carbonyl groups.

-

3.2.4. Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 127.

-

Key Fragmentation Patterns: Common fragmentation pathways for succinimides include the loss of CO, and cleavage of the ring. Expected fragments for this compound could include:

-

m/z = 99 (Loss of CO)

-

m/z = 71 (Loss of CO and C₂H₄)

-

m/z = 56 (Further fragmentation)

-

Therapeutic Potential and Biological Activity

While this compound itself is not a marketed drug, its structural motif is of significant interest in drug discovery, particularly in the field of anticonvulsants.

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit anticonvulsant properties. For instance, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione has been evaluated in preclinical models and demonstrated efficacy against maximal electroshock (MES)-induced seizures.[1] In one study, this compound showed a median effective dose (ED₅₀) of 69.89 mg/kg in rats.[1] This suggests that the 3,3-dimethylsuccinimide scaffold can serve as a valuable starting point for the design of new anticonvulsant agents.

The gem-dimethyl substitution at the C-3 position is a key feature. In the broader class of succinimide anticonvulsants, substitution at this position is crucial for activity.[1] It is believed that these substituents interact with a hydrophobic pocket within the T-type calcium channel, enhancing the blocking effect.

Future Directions

The this compound scaffold presents several opportunities for further research and development:

-

Lead Optimization: The anticonvulsant activity of its derivatives can be further optimized by synthesizing and screening a library of compounds with diverse substitutions on the imide nitrogen.

-

Exploration of Other CNS Targets: Given the prevalence of the succinimide core in various biologically active molecules, derivatives of this compound could be investigated for activity against other central nervous system targets, such as other ion channels or receptors.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies can help elucidate the key structural features required for potent and selective biological activity, guiding the design of more effective drug candidates.

Conclusion

This compound is a readily accessible compound belonging to the pharmacologically significant succinimide class. While its own history is not extensively detailed, it serves as a valuable building block and a promising scaffold for the development of new therapeutic agents, particularly in the realm of anticonvulsants. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns aimed at discovering novel treatments for neurological disorders. This guide provides a foundational understanding of its synthesis, properties, and potential applications, intended to facilitate further research and innovation in this area.

References

A Technical Guide to the Solubility of 3,3-Dimethylpyrrolidine-2,5-dione for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the solubility characteristics of 3,3-dimethylpyrrolidine-2,5-dione, a compound of interest in various research and development endeavors. In the absence of extensive published solubility data for this specific molecule, this document leverages established principles of physical chemistry, data from structurally analogous compounds, and detailed experimental protocols to empower scientists to effectively determine its solubility in common laboratory solvents.

Understanding the Molecule: Structural Considerations for Solubility

This compound, also known as 3,3-dimethylsuccinimide, possesses a cyclic imide functional group, which imparts a degree of polarity to the molecule. The presence of two methyl groups at the C3 position, however, introduces nonpolar character and steric hindrance. This unique combination of a polar core with nonpolar substituents suggests a nuanced solubility profile.

The fundamental principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another. The polarity of this compound will dictate its affinity for various types of solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. The carbonyl groups and the N-H bond of the imide ring in this compound can act as hydrogen bond acceptors and a donor, respectively. However, the bulky methyl groups may sterically hinder these interactions to some extent compared to its parent compound, succinimide.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide): These solvents possess dipole moments but lack O-H or N-H bonds. They can interact with the dipolar nature of the imide ring.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces. The dimethyl substitution on the pyrrolidine ring increases the nonpolar surface area, potentially enhancing solubility in these solvents compared to unsubstituted succinimide.

Estimating Solubility Based on a Structurally Similar Compound: Succinimide

Due to the limited availability of direct experimental data for this compound, we can draw valuable inferences from its parent compound, succinimide. Succinimide is readily soluble in water and alcohol but insoluble in ether and chloroform.[2] For instance, one gram of succinimide dissolves in 3 mL of room temperature water and 24 mL of room temperature methanol.[3][4]

Expected Impact of Dimethyl Substitution:

The two methyl groups on this compound are expected to:

-

Decrease Polarity: The electron-donating nature of the methyl groups slightly reduces the overall polarity of the molecule compared to succinimide.

-

Increase Lipophilicity: The addition of hydrocarbon moieties enhances the compound's affinity for nonpolar environments.

-

Affect Crystal Lattice Energy: The introduction of the gem-dimethyl group can disrupt the crystal packing that might be present in succinimide, potentially lowering the energy required to break the crystal lattice and dissolve the compound.

Based on these factors, it is reasonable to hypothesize that this compound will exhibit lower solubility in highly polar protic solvents like water compared to succinimide. Conversely, its solubility in less polar and nonpolar solvents is likely to be enhanced.

Quantitative Solubility Determination: Experimental Protocols

To obtain precise solubility data for this compound in specific solvents, experimental determination is essential. The two most common and reliable methods are the Equilibrium Solubility (Shake-Flask) Method and the Solvent Addition Method.

The Equilibrium Solubility (Shake-Flask) Method

This method is considered the "gold standard" for determining thermodynamic solubility.[5] It involves allowing an excess of the solid compound to equilibrate with the solvent over a period of time, followed by the quantification of the dissolved solute in the saturated solution.

Experimental Workflow:

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Detailed Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the chosen solvent.[6]

-

Incubation: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][7]

-

Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[6]

-

Quantification: Analyze the clear filtrate to determine the concentration of the dissolved this compound. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for its accuracy and specificity.[6] A calibration curve using standard solutions of the compound should be prepared to ensure accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M), and specify the temperature at which the measurement was made.

The Solvent Addition (Clear Point) Method

This method is a faster alternative to the equilibrium method and is particularly useful for screening multiple solvents or for systems with limited amounts of the compound.[8][9] It involves the continuous addition of a solvent to a known amount of the solute until a clear solution is observed.[8][9]

Experimental Workflow:

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Detailed Protocol:

-

Preparation: Accurately weigh a small amount of this compound into a clear, sealable container (e.g., a glass vial).

-

Solvent Addition: At a constant temperature, add the solvent in small, known increments while continuously stirring or agitating the mixture.

-

Clear Point Determination: Observe the mixture carefully after each addition. The "clear point" is reached when the last solid particle dissolves, and the solution becomes completely transparent.[8][9] This can be determined visually or with the aid of a turbidity sensor.

-

Calculation: Record the total volume of solvent added to reach the clear point. The solubility is then calculated by dividing the mass of the solute by the volume of the solvent.

Theoretical Prediction of Solubility

While experimental determination is the most accurate approach, computational models can provide useful estimations of solubility, particularly in the early stages of research.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the chemical structure of a compound with its physical properties, including solubility.[10] They rely on molecular descriptors that quantify various aspects of the molecule's size, shape, and electronic properties.

-

Thermodynamic Models: Approaches like the General Solubility Equation (GSE) can predict solubility based on the compound's melting point and octanol-water partition coefficient (logP).[10]

-

Machine Learning and AI: Modern approaches utilizing machine learning algorithms trained on large datasets of known solubility data can provide increasingly accurate predictions for new molecules.[9]

Safety Considerations

Summary of Expected Solubility and Data

The following table summarizes the expected qualitative solubility of this compound based on the analysis of its structure and comparison with succinimide. Researchers are strongly encouraged to use the experimental methods outlined in this guide to determine quantitative solubility in their specific solvent systems.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble, but likely less so than succinimide | The imide group allows for hydrogen bonding, but the nonpolar dimethyl groups reduce overall polarity. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble to Highly Soluble | Dipole-dipole interactions with the polar imide ring are favorable. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | Increased lipophilicity due to the dimethyl groups enhances affinity for nonpolar solvents compared to succinimide. |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is currently sparse, a combination of theoretical understanding, comparison with analogous structures, and robust experimental protocols empowers researchers to confidently assess its solubility in a variety of common laboratory solvents. The detailed methodologies provided herein serve as a practical resource for obtaining the precise data necessary for successful research and development outcomes.

References

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. Succinimide | 123-56-8 [chemicalbook.com]

- 3. Solved Succinimide (see structure below), is an organic | Chegg.com [chegg.com]

- 4. Answered: Given the following solubility of succinimide in water and methanol, which would be a better solvent for recrystallizing succinimide? Solubility data: 1 gram of… | bartleby [bartleby.com]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 3,3-Dimethylpyrrolidine-2,5-dione: A Versatile Building Block in Modern Organic Synthesis

Abstract: The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide focuses on a specific, yet highly valuable derivative: 3,3-dimethylpyrrolidine-2,5-dione. We will explore its synthesis, unique reactivity profile, and strategic applications. The introduction of the gem-dimethyl group at the C3 position imparts critical physicochemical and reactive properties, preventing epimerization and unwanted side reactions, thereby making it a predictable and robust building block for complex molecular architectures. This document serves as an in-depth resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Significance of the Succinimide Core

The five-membered nitrogen heterocycle of the pyrrolidine ring is a cornerstone in drug discovery, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1][3] When incorporated into the succinimide framework, the resulting pyrrolidine-2,5-dione structure offers a rigid scaffold with defined hydrogen bond donors and acceptors. This motif is central to a range of therapeutics, including anticonvulsants like ethosuximide and anti-inflammatory agents.[4][5][6]

This compound emerges as a particularly strategic building block. The gem-dimethyl group at the C3 position is not merely a passive substituent; it serves a critical chemical function by blocking C-H acidity at this position. This prevents enolization under basic conditions, a common pathway for side reactions, racemization, and degradation in C3-monosubstituted analogues. This inherent stability makes this compound a reliable and predictable component in multi-step synthetic campaigns.

Synthesis and Physicochemical Properties

The most direct and common synthesis of this compound involves the cyclocondensation of 3,3-dimethylsuccinic anhydride with a source of ammonia. This reaction is typically a high-yielding thermal process that capitalizes on the nucleophilic attack of ammonia on one of the anhydride carbonyls, followed by intramolecular cyclization and dehydration.

Caption: General synthesis of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design.

| Property | Value | Source |

| CAS Number | 3437-29-4 | [7][8][9] |

| Molecular Formula | C₆H₉NO₂ | [8] |

| Molecular Weight | 127.14 g/mol | [8][9][10] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 118-122 °C | [7] |

| Synonyms | 3,3-Dimethylsuccinimide | [9] |

| Purity | Typically >95% | [8] |

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the reactivity of the imide functional group. The molecule presents two primary sites for chemical modification: the acidic N-H proton and the electrophilic carbonyl carbons.

Caption: Key reactivity sites of this compound.

N-Functionalization: The Primary Synthetic Route

The most prevalent transformation is the functionalization of the nitrogen atom. The two electron-withdrawing carbonyl groups render the N-H proton significantly acidic (pKa ≈ 9-10), allowing for easy deprotonation by a suitable base to form a potent succinimidyl anion. This anion serves as an excellent nucleophile for a variety of electrophiles.

-

N-Alkylation: This is commonly achieved using alkyl halides (e.g., iodides, bromides) or tosylates in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or THF.[11] The choice of base is critical; strong, non-nucleophilic bases like NaH ensure complete deprotonation without competing side reactions.

-

N-Arylation: Coupling with aryl halides or boronic acids can be accomplished using transition-metal catalysis, such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.

-

Michael Addition: The succinimidyl anion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Carbonyl Group Reactivity

While less common than N-functionalization, the carbonyl groups can undergo transformations:

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both imide carbonyls to methylenes, yielding 3,3-dimethylpyrrolidine. This provides a pathway from the stable dione to the corresponding saturated heterocycle.

-

Nucleophilic Addition: Organometallic reagents such as Grignard reagents or organolithiums can add to the carbonyls, though this often leads to ring-opening or complex product mixtures if not carefully controlled.[12]

Applications in Medicinal Chemistry and Drug Discovery

The this compound moiety is a valuable scaffold for constructing molecules with diverse biological activities. The C3-disubstitution pattern is known to strongly influence pharmacological properties, particularly in neuroscience.[3]

-

Anticonvulsant Agents: Building on the legacy of ethosuximide, researchers have synthesized libraries of 1,3-disubstituted pyrrolidine-2,5-diones to explore new anticonvulsant therapies.[3][13] The 3,3-dimethyl motif provides a stable core for attaching various pharmacophoric groups to the nitrogen atom to modulate activity against different seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][13]

-

Anti-inflammatory Drugs: N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multi-target anti-inflammatory agents.[6] By incorporating specific side chains, these compounds can be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX).[6]

-

Other Therapeutic Areas: The structural rigidity and synthetic tractability of the scaffold have led to its incorporation into candidates for antinociceptive (pain relief), antiviral, and antitumor agents.[5][13][14]

Experimental Protocols: A Case Study in N-Alkylation

To illustrate its practical use, a detailed, self-validating protocol for a representative N-alkylation reaction is provided below.

Reaction: N-Benzylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

-

Benzyl Bromide (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

-

Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: this compound (1.0 eq) is dissolved in anhydrous DMF. The solution is cooled to 0°C in an ice bath.

-

Deprotonation: Sodium hydride (1.1 eq) is added portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution. Stirring for 30 minutes ensures complete formation of the succinimidyl anion.

-

Alkylation: Benzyl bromide (1.05 eq) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. Trustworthiness Note: This step safely neutralizes any unreacted NaH.

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine to remove DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the pure N-benzylated product.

Conclusion

This compound is more than just a substituted succinimide; it is a strategically designed building block that offers enhanced stability and predictable reactivity. Its utility in blocking unwanted α-deprotonation side reactions makes it an invaluable tool for constructing complex molecular targets, particularly in the field of medicinal chemistry. The straightforward functionalization at the nitrogen atom provides a reliable handle for introducing diverse substituents, enabling the systematic exploration of structure-activity relationships. As the demand for novel, three-dimensional chemical entities continues to grow, the role of robust and versatile scaffolds like this compound in accelerating drug discovery and materials science innovation is set to expand.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 3437-29-4 [chemicalbook.com]

- 8. CAS 3437-29-4 | this compound - Synblock [synblock.com]

- 9. This compound | 3437-29-4 [sigmaaldrich.com]

- 10. 1,3-Dimethylpyrrolidine-2,5-dione | C6H9NO2 | CID 85866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations into the Electronic Structure, Reactivity, and Spectroscopic Profile of 3,3-Dimethylpyrrolidine-2,5-dione

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3,3-Dimethylpyrrolidine-2,5-dione, a substituted derivative of the succinimide scaffold. The succinimide core is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] A profound understanding of its electronic properties is therefore paramount for the rational design of novel drugs and functional materials. Employing first-principles quantum chemical calculations based on Density Functional Theory (DFT), this work elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. The computational protocols are detailed to ensure reproducibility and serve as a framework for studying related heterocyclic systems. The theoretical findings are contextualized with established principles of chemical reactivity and molecular interaction, offering actionable insights for researchers in drug discovery and materials science.

Introduction: The Significance of the Succinimide Core

The pyrrolidine-2,5-dione (succinimide) ring system is a cornerstone in synthetic and medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, most notably as anticonvulsant agents.[1] The structural rigidity of the five-membered ring, combined with the hydrogen bonding capabilities of the imide group and the reactivity of the carbonyl carbons, makes it an ideal scaffold for interacting with biological targets.

The introduction of gem-dimethyl substituents at the C3 position, yielding this compound, sterically influences the ring conformation and modulates its electronic properties. Understanding these electronic nuances is critical for predicting the molecule's reactivity, stability, and potential intermolecular interactions—factors that govern its pharmacokinetic and pharmacodynamic profiles. Theoretical and computational chemistry provide a powerful lens through which to examine these properties at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.[2]

This guide presents a detailed computational workflow to dissect the electronic architecture of this compound. We will explore its ground-state geometry, the distribution and energy of its frontier orbitals, and the charge distribution that dictates its reactive sites.

Theoretical and Computational Methodologies

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For a molecule of this nature, a balance between computational cost and accuracy is essential.

Foundational Theories: Hartree-Fock and Density Functional Theory

-

Hartree-Fock (HF) Theory: This foundational ab initio method approximates the many-electron wavefunction as a single Slater determinant.[3][4] While computationally efficient, HF theory inherently neglects electron correlation, which can be critical for accurately describing molecular properties.

-

Density Functional Theory (DFT): DFT offers a more robust alternative by calculating the total energy as a functional of the total electron density.[5] It incorporates electron correlation effects through an exchange-correlation functional, providing significantly better accuracy than HF for a comparable computational cost. For this reason, DFT is the method of choice for this investigation.[6]

Protocol for Electronic Structure Calculation

The following step-by-step protocol outlines the computational methodology employed. This protocol is designed to be a self-validating system, ensuring that the calculated properties correspond to a true equilibrium state of the molecule.

Step 1: Initial Structure Input

-